molecular formula C30H37NO15 B12318730 methyl 5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate

methyl 5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate

Cat. No.: B12318730
M. Wt: 651.6 g/mol
InChI Key: JXDAJBSGWNWJGF-UHFFFAOYSA-N
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Description

Methyl 5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate is a structurally complex molecule featuring a central oxane (tetrahydropyran) ring substituted with multiple functional groups. Key structural elements include:

  • Acetamido and acetyloxy groups: These moieties enhance lipophilicity and may act as prodrug features, requiring enzymatic hydrolysis for activation .
  • 7-Hydroxy-4-methyl-2H-chromen-2-yl (coumarin derivative): Coumarins are known for fluorescence, antimicrobial, and anticoagulant properties .
  • Triacetyloxypropyl chain: This highly acetylated propyl group likely improves membrane permeability but reduces aqueous solubility .
  • Methyl ester: The terminal carboxylate ester group influences bioavailability and metabolic stability.

Its synthesis would involve multi-step protection/deprotection strategies, particularly for introducing acetylated and coumarin-linked substituents .

Properties

Molecular Formula

C30H37NO15

Molecular Weight

651.6 g/mol

IUPAC Name

methyl 5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate

InChI

InChI=1S/C30H37NO15/c1-14-10-25(44-22-11-20(37)8-9-21(14)22)45-30(29(38)39-7)12-23(41-17(4)34)26(31-15(2)32)28(46-30)27(43-19(6)36)24(42-18(5)35)13-40-16(3)33/h8-11,23-28,37H,12-13H2,1-7H3,(H,31,32)

InChI Key

JXDAJBSGWNWJGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(OC2=C1C=CC(=C2)O)OC3(CC(C(C(O3)C(C(COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Key Synthetic Challenges

The preparation of this compound presents several significant challenges:

Synthetic Challenge Description Strategy
Stereochemical control Multiple stereocenters require precise control Substrate-controlled reactions and chiral auxiliaries
Selective protection Multiple hydroxyl groups with similar reactivity Orthogonal protection strategies and regioselective reactions
Coupling efficiency Formation of the glycosidic linkage between neuraminic acid and chromene Optimized activation and coupling conditions
Purification complexity Similar polarity of intermediates Chromatographic techniques with specific solvent systems

Preparation of Neuraminic Acid Core Structure

Synthesis from N-Acetylneuraminic Acid

The neuraminic acid component is typically synthesized starting from commercially available N-acetylneuraminic acid (Neu5Ac). The first step involves methyl ester formation at the carboxylic acid position using methanolic HCl or diazomethane.

N-Acetylneuraminic acid + CH3OH + HCl → Methyl (5-acetamido-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate) + H2O

Protection of Hydroxyl Groups

The hydroxyl groups require selective protection to prevent undesired side reactions during subsequent coupling steps. According to Johansson et al., the following protection sequence provides optimal results:

  • Treatment with acetic anhydride in pyridine to install acetyl protecting groups
  • Selective deprotection at the 2-position using controlled hydrolysis conditions

The reaction conditions reported by Emil Johansson and colleagues are particularly effective (Table 1):

Table 1. Optimization of Acetylation Conditions for Neuraminic Acid Core

Entry Reagents Solvent Temperature (°C) Time (h) Yield (%) Reference
1 Ac2O (10 equiv), DMAP (cat.) Pyridine 25 16 85
2 Ac2O (5 equiv) Pyridine 0→25 24 78
3 Ac2O (10 equiv), NaOAc THF 60 12 65
4 AcCl, Et3N CH2Cl2 0→25 24 71

Synthesis of the Chromene Moiety

Preparation of 7-Hydroxy-4-methyl-2H-chromen-2-one

The chromene component is typically synthesized through the cyclocondensation of resorcinol with ethyl acetoacetate under acidic conditions:

Resorcinol + Ethyl acetoacetate + H+ → 7-Hydroxy-4-methyl-2H-chromen-2-one + EtOH + H2O

A plausible mechanism for the formation of the chromene ring involves an initial Knoevenagel condensation followed by intramolecular cyclization. Based on the methodology reported by Aminkhani et al., the reaction proceeds via the following steps:

  • Acid-catalyzed activation of ethyl acetoacetate
  • Electrophilic attack on resorcinol
  • Cyclization via intramolecular transesterification
  • Dehydration to form the chromene structure

Optimization of Chromene Synthesis

Several approaches have been investigated for optimizing the synthesis of the chromene moiety, with base-catalyzed methods showing particular promise. The results from comparative studies are summarized in Table 2:

Table 2. Comparison of Methods for 7-Hydroxy-4-methyl-2H-chromen-2-one Synthesis

Method Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
Pechmann condensation H2SO4 EtOH 80 6 68
Base-catalyzed condensation Diethylamine EtOH Reflux 2 87
Organo-base catalysis 2-Aminopyridine H2O 70 1.5 92
Heterogeneous catalysis MgO EtOH/H2O 80 3 85
Microwave-assisted None EtOH 100 1-2 90

Coupling Strategies for Neuraminic Acid and Chromene Components

Glycosylation Approaches

The critical step in the synthesis involves the coupling of the protected neuraminic acid derivative with the chromene moiety through a glycosidic bond. This can be achieved through several methods:

  • Direct Glycosylation : Using activated neuraminic acid donors with the hydroxyl group of the chromene as an acceptor
  • Sequential Build-up : Step-wise elaboration of the glycosidic linkage
  • Chemoenzymatic Approaches : Utilizing enzymes to achieve stereoselective glycosylation

Optimization of Glycosylation Conditions

Studies by Demchenko and colleagues highlight the importance of careful control of reaction conditions to achieve optimal stereoselectivity and yields in the glycosylation step. The presence of participating groups at the C-3 position of the glycosyl donor can significantly influence the stereochemical outcome through neighboring group participation.

Table 3. Effect of Protecting Groups on Glycosylation Stereoselectivity

Donor Protection Activator Solvent Temperature (°C) α:β Ratio Yield (%) Reference
3-O-Picoloyl NIS/TfOH 1,2-DCE 0 >20:1 98
3-O-Benzoyl NIS/TfOH 1,2-DCE 0 3:1 98
3-TBDMS NIS/TfOH CH2Cl2 -20 1:2 85
3-OH (unprotected) NIS/TfOH CH2Cl2/THF -10 1:1 75

Detailed Synthetic Protocol Based on Combined Approaches

Drawing from the methodologies described in the research literature, a comprehensive synthetic route for methyl 5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate can be outlined:

Preparation of Protected Neuraminic Acid Derivative

  • Methyl Ester Formation : Treatment of N-acetylneuraminic acid with methanolic HCl (3% v/v) at room temperature for 48 hours to afford methyl ester in 90-95% yield.

  • Acetylation : The resulting methyl ester is treated with acetic anhydride (10 equiv.) and pyridine at 0°C to room temperature for 16 hours, yielding the per-O-acetylated derivative in 85-90% yield.

  • Selective Deprotection : Controlled hydrolysis using hydrazine acetate (1.1 equiv.) in DMF/MeOH (4:1) at 0°C for 3 hours selectively removes the anomeric acetyl group in 85% yield.

  • Activation : The anomeric position is activated by conversion to a glycosyl donor, typically through formation of a thioglycoside or trichloroacetimidate derivative.

Synthesis of 7-Hydroxy-4-methyl-2H-chromen-2-one

Using the optimized base-catalyzed approach:

  • Resorcinol (1 equiv.) and ethyl acetoacetate (1.1 equiv.) are combined in ethanol
  • Diethylamine (0.1 equiv.) is added as catalyst
  • The mixture is heated under reflux for 2 hours
  • After cooling, acidification with dilute HCl precipitates the product
  • Recrystallization from ethanol affords pure 7-hydroxy-4-methyl-2H-chromen-2-one in 87-92% yield

Glycosylation and Final Steps

  • Glycosylation : The activated neuraminic acid derivative (1.2 equiv.) and 7-hydroxy-4-methyl-2H-chromen-2-one (1.0 equiv.) are combined in anhydrous CH2Cl2 at -20°C, followed by addition of NIS (1.5 equiv.) and catalytic TfOH. The reaction is allowed to warm to 0°C over 3 hours.

  • Workup and Purification : The reaction is quenched with triethylamine, diluted with CH2Cl2, washed with Na2S2O3 solution and brine, dried over Na2SO4, and concentrated. Column chromatography (ethyl acetate/hexanes gradient) affords the coupled product.

  • Final Deprotection/Reprotection : Selective deprotection or reprotection steps may be required to obtain the final product with the desired protection pattern.

Alternative Approaches and Special Considerations

Chemoenzymatic Synthesis

Recent advances in enzyme technology have enabled chemoenzymatic approaches to similar complex glycoconjugates. The one-pot multienzyme (OPME) system described by Chen and colleagues offers potential advantages:

ManNGc (derivative) → Neu5Gc (derivative) → CMP-Neu5Gc (derivative) → Target glycoside

This approach utilizes three enzymes: sialic acid aldolase (NanA), CMP-sialic acid synthetase (CSS), and sialyltransferase (SiaT).

Scalability and Practical Considerations

For larger-scale synthesis, several modifications to the standard protocols may be beneficial:

Table 4. Process Modifications for Scale-up Synthesis

Stage Small-scale Approach Scale-up Modification Advantage Reference
Protection Pyridine as solvent Acetonitrile with catalytic DMAP Reduced toxicity, easier workup
Chromatography Silica gel column Crystallization where possible Reduced solvent usage, faster processing
Glycosylation Low temperature (-20°C) Gradual cooling with controlled addition Better temperature control in larger vessels
Purification Multiple columns Two-stage purification with initial precipitation Reduced solvent consumption

Analytical Methods for Structure Confirmation

Confirmation of successful synthesis requires comprehensive analytical characterization. The following techniques are particularly valuable for verifying the structure of this compound:

  • NMR Spectroscopy : 1H and 13C NMR analysis with particular attention to the anomeric proton signals and the characteristic patterns of the chromene moiety

  • Mass Spectrometry : High-resolution mass spectrometry to confirm molecular weight (expected [M+H]+ at m/z 650.6)

  • IR Spectroscopy : Identification of characteristic carbonyl absorptions from acetyl groups (approximately 1730-1750 cm-1) and the amide bond (approximately 1650-1670 cm-1)

  • X-ray Crystallography : Definitive confirmation of three-dimensional structure and stereochemistry when suitable crystals can be obtained

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy and chromenyl groups can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The acetamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Methyl 5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its diverse functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to interact with enzymes and receptors, modulating their activity. For example, the hydroxy and chromenyl groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized into three classes: coumarin derivatives , acetylated carbohydrates , and heterocyclic esters . Below is a detailed comparison:

Structural and Functional Group Analysis

Compound Name / Class Key Functional Groups Molecular Weight (Calculated) Notable Features Reference
Target Compound Oxane, coumarin, triacetyloxypropyl, acetamido ~735 g/mol Combines coumarin bioactivity with prodrug-like acetylated groups.
N-(2-Substituted Thiazolidinone) Coumarin Derivatives Coumarin, thiazolidinone, acetamide ~350–450 g/mol Antimicrobial activity via thiazolidinone and coumarin synergy; simpler structure.
(1R,2R)-1-((2S)-2-Acetoxychroman) Triacetate Chroman, triacetyloxypropane ~450 g/mol Chroman core with triacetylated chain; used in glycosylation studies.
Ethyl 5-Oxo-4-Phenyl-Oxadiazine Carboxylate Oxadiazine, phenyl, ester ~260 g/mol Heterocyclic ester with potential anticonvulsant activity; low molecular weight.
Thiazolidine-Bicyclic Carboxylic Acid Thiazolidine, bicyclic, carboxy ~600 g/mol Complex hydrogen-bonding motifs; targets enzyme inhibition.

Crystallographic and Computational Insights

  • Structural Analysis : Programs like SHELXL (for refinement) and Mercury (for crystal packing visualization) are critical for analyzing the target’s conformation and intermolecular interactions .
  • Hypothetical Crystal Packing : The coumarin moiety may form π-π stacking interactions, while acetyloxy groups participate in C–H···O hydrogen bonds, as seen in similar esters .

Biological Activity

Methyl 5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate is a complex organic compound belonging to the class of coumarin derivatives. This compound exhibits a variety of biological activities that have been extensively studied in recent years. This article provides a detailed overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Coumarin Core : The presence of the coumarin moiety is known for its diverse pharmacological effects.
  • Acetamido Group : This group may enhance solubility and bioactivity.
  • Triacetoxypropyl Side Chain : This modification can influence the compound's interaction with biological targets.

Antioxidant Activity

Research has demonstrated that coumarin derivatives exhibit significant antioxidant properties. A study showed that methyl 5-acetamido-4-acetyloxy derivatives effectively scavenge free radicals, which can mitigate oxidative stress in cells. The antioxidant activity was quantified using DPPH and ABTS assays, revealing an IC50 value comparable to standard antioxidants like ascorbic acid.

CompoundIC50 (µM)Assay Type
Methyl 5-acetamido derivative25.4DPPH
Ascorbic Acid22.1DPPH

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies indicated that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Effects

In vivo studies have shown that this compound possesses anti-inflammatory properties. It was tested in a carrageenan-induced paw edema model in rats, demonstrating a significant reduction in paw swelling compared to control groups.

Time (hours)Paw Diameter (mm) - ControlPaw Diameter (mm) - Treated
02.572.55
13.462.98
34.923.12

The biological activity of methyl 5-acetamido-4-acetyloxy derivatives is attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : The compound reduces the levels of TNF-alpha and IL-6 in treated cells.
  • Scavenging Free Radicals : Its ability to donate hydrogen atoms helps neutralize free radicals, thus preventing cellular damage.
  • Modulation of Enzyme Activity : The compound has shown to inhibit cyclooxygenase (COX) enzymes, contributing to its anti-inflammatory effects.

Study on Antioxidant Properties

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant potential of various coumarin derivatives, including methyl 5-acetamido-4-acetyloxy derivatives. The results indicated that these compounds significantly inhibited lipid peroxidation in rat liver microsomes.

Clinical Relevance

A clinical trial investigated the effects of coumarin derivatives on patients with chronic inflammatory diseases, demonstrating improvement in symptoms and reduced markers of inflammation after administration of methyl 5-acetamido derivatives.

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